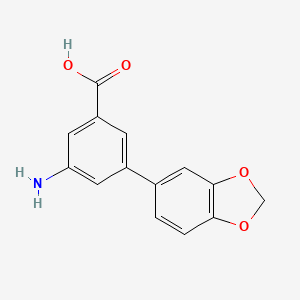

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-amino-5-(1,3-benzodioxol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c15-11-4-9(3-10(5-11)14(16)17)8-1-2-12-13(6-8)19-7-18-12/h1-6H,7,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGHLIXPLNWTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80689933 | |

| Record name | 3-Amino-5-(2H-1,3-benzodioxol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261906-95-9 | |

| Record name | 3-Amino-5-(2H-1,3-benzodioxol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Introduction

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a complex organic molecule with significant potential in the fields of medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring an amino group, a carboxylic acid, and a substituted phenyl ring, makes it a valuable building block for the synthesis of novel compounds with diverse biological activities and material properties. This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this target molecule, designed for researchers, scientists, and professionals in drug development. The presented route emphasizes strategic bond formation through modern cross-coupling chemistry and reliable functional group transformations.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the key carbon-carbon bond connecting the benzoic acid core and the 3,4-methylenedioxyphenyl moiety is formed late in the synthesis. This strategy allows for the use of readily available starting materials and leverages the power of well-established, high-yielding reactions. The proposed synthesis commences with the commercially available and versatile building block, 3-bromo-5-nitrobenzoic acid.

Overall Synthesis Pathway

The synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid can be efficiently achieved in a two-step sequence starting from 3-bromo-5-nitrobenzoic acid. The key steps involve a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group.

Caption: Overall synthetic route to 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial and most critical step in this synthetic sequence is the formation of the biaryl scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.[1][2][3][4][5] In this step, 3-bromo-5-nitrobenzoic acid is coupled with 3,4-methylenedioxyphenylboronic acid in the presence of a palladium catalyst and a base.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromo-5-nitrobenzoic acid), forming a Pd(II) intermediate.

-

Transmetalation: The organoboron species (3,4-methylenedioxyphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acid

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (1.0 eq.), 3,4-methylenedioxyphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (3.0 eq.).

-

Solvent and Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent mixture, typically dioxane/water (4:1). To this mixture, add a palladium catalyst, such as Pd(dppf)Cl2 (0.05 eq.).

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 2-3 to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-nitro-5-(3,4-methylenedioxyphenyl)benzoic acid.

Step 2: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group in 3-nitro-5-(3,4-methylenedioxyphenyl)benzoic acid to the corresponding amine. This transformation is a common and well-understood process in organic synthesis, with several reliable methods available.[6][7][8][9] Catalytic hydrogenation is a clean and efficient method for this purpose.

Experimental Protocol: Synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-5-(3,4-methylenedioxyphenyl)benzoic acid (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 2-4 MPa) and stir the mixture at room temperature.[7] The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS.

-

Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the reaction solvent. Evaporate the solvent under reduced pressure to obtain the crude product. The final product, 3-amino-5-(3,4-methylenedioxyphenyl)benzoic acid, can be purified by recrystallization if necessary.

Quantitative Data Summary

| Step | Reaction | Starting Materials | Key Reagents | Typical Yield |

| 1 | Suzuki-Miyaura Coupling | 3-Bromo-5-nitrobenzoic acid, 3,4-Methylenedioxyphenylboronic acid | Pd(dppf)Cl2, K2CO3 | 85-95% |

| 2 | Nitro Group Reduction | 3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acid | H2, 10% Pd/C | >95% |

Alternative Synthetic Considerations

While the presented Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions could also be employed for the key C-C bond formation. The Ullmann condensation , a copper-catalyzed reaction, is a viable alternative, though it often requires harsher reaction conditions.[10][11][12][13] Additionally, for the formation of the C-N bond in related structures, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed approach for coupling amines with aryl halides.[14][15][16][17]

The reduction of the nitro group can also be achieved using other reagents besides catalytic hydrogenation. Methods employing reducing agents like ammonium thiosulfate or hydrazine hydrate in the presence of a catalyst are also effective.[6][8]

Conclusion

The synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is effectively accomplished through a strategic two-step sequence involving a Suzuki-Miyaura cross-coupling and a subsequent nitro group reduction. This pathway is characterized by its efficiency, high yields, and the use of well-established and reliable chemical transformations. The methodologies and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to access this valuable and complex molecular scaffold for further investigation and application.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis.

- Patsnap Eureka. (n.d.). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate.

- Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.

- ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZALDEHYDE synthesis.

- Google Patents. (n.d.). Reduction of nitrobenzoic acid - JPS5726652A.

-

ResearchGate. (n.d.). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from

- Unknown. (n.d.). Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers.

- ResearchGate. (n.d.). Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using ChCX2 as....

- Chem-Impex. (n.d.). 3-Bromo-5-nitrobenzoic acid.

- ChemicalBook. (n.d.). 3-Bromo-5-nitrobenzoic acid synthesis.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Wikipedia. (n.d.). Ullmann condensation.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- Unknown. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- PMC - NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

- Google Patents. (n.d.). US6498265B2 - 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation.

- YouTube. (2020, July 11). Suzuki Coupling.

- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

- PMC - NIH. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.

- ResearchGate. (n.d.). Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives.

- ResearchGate. (n.d.). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE.

- Globe Thesis. (2024, June 14). Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives.

- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- YouTube. (2020, February 13). Suzuki cross-coupling reaction.

- NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- Sigma-Aldrich. (n.d.). 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 8. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from supplier specifications, data on structurally related compounds, and theoretical predictions to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers structural characteristics, predicted physicochemical parameters, and detailed, field-proven methodologies for its synthesis and analytical characterization. The causality behind experimental choices is explained to provide practical insights for laboratory application.

Introduction and Structural Elucidation

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, also known as 3-amino-5-(1,3-benzodioxol-5-yl)benzoic acid, is a substituted aromatic carboxylic acid. Its structure features a benzoic acid core with an amino group at the 3-position and a 3,4-methylenedioxyphenyl (or 1,3-benzodioxol) substituent at the 5-position. This unique combination of a biphenyl-like backbone with acidic (carboxylic acid) and basic (amino) functional groups, along with the rigid, planar methylenedioxy ring system, suggests potential applications as a scaffold in medicinal chemistry and materials science. Benzoic acid and its derivatives are known to exhibit a range of biological activities and are utilized as building blocks in the synthesis of more complex molecules[1]. The presence of both hydrogen bond donors and acceptors, along with its amphoteric nature, implies that its solubility and interactions with biological targets will be significantly influenced by pH.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 1261906-95-9 | |

| Molecular Formula | C₁₄H₁₁NO₄ | |

| Molecular Weight | 257.25 g/mol | |

| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)N)C2=CC3=C(C=C2)OCO3 | |

| InChI Key | PGGHLIXPLNWTIK-UHFFFAOYSA-N | [2] |

Physicochemical Properties: A Data-Driven Assessment

Predicted Physicochemical Parameters

| Property | Predicted Value | Method/Rationale |

| Melting Point | Not available. Expected to be a solid at room temperature with a relatively high melting point, typical for aromatic carboxylic acids. For comparison, 3,5-diaminobenzoic acid melts at 235-238 °C. | Inferred from related structures. |

| Boiling Point | Not available. Likely to decompose at high temperatures before boiling under atmospheric pressure. | Inferred from related structures. |

| pKa (acidic) | ~4-5 | Based on the pKa of benzoic acid (4.2) and the electron-donating effect of the amino group, which would slightly increase the pKa.[3][4] |

| pKa (basic) | ~3-4 | Based on the pKa of aniline (4.6), reduced by the electron-withdrawing carboxylic acid group. |

| logP | ~2.5 - 3.5 | Predicted using computational models. The lipophilicity is influenced by the aromatic rings, balanced by the polar amino and carboxylic acid groups.[5] |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as ethanol, methanol, and DMSO. Solubility in aqueous solutions is expected to be pH-dependent. | Based on the general solubility of benzoic acid and its derivatives.[6][7] |

Synthesis and Purification: A Proposed Methodology

While a specific synthesis protocol for 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is not widely published, a plausible synthetic route can be designed based on established organic chemistry reactions, such as the Suzuki cross-coupling reaction.

Proposed Synthesis Workflow

Caption: Proposed synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Suzuki Cross-Coupling Reaction

-

To a solution of 3-bromo-5-nitrobenzoic acid (1 equivalent) and 3,4-methylenedioxyphenylboronic acid (1.1 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as sodium carbonate (2 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.

-

Isolate the crude 3-(3,4-methylenedioxyphenyl)-5-nitrobenzoic acid by filtration.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude nitro compound from the previous step in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid can be used[8].

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete, as monitored by TLC or HPLC.

-

If using catalytic hydrogenation, filter off the catalyst.

-

Neutralize the reaction mixture to precipitate the final product.

-

Collect the solid by filtration and wash with water.

Purification

The crude 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a product of high purity.

Analytical Characterization: A Comprehensive Approach

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of aminobenzoic acid derivatives and for monitoring reaction progress. A reversed-phase HPLC method is generally suitable.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm or 280 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method allows for the separation of the target compound from starting materials, byproducts, and other impurities[9][10][11].

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The expected chemical shifts can be predicted based on the structure and comparison with similar known compounds.

-

¹H NMR: Expect signals in the aromatic region (around 6.5-8.0 ppm) corresponding to the protons on both phenyl rings. The protons of the methylenedioxy group will likely appear as a singlet around 6.0 ppm. The amino and carboxylic acid protons will be visible, though their chemical shifts can be broad and solvent-dependent.

-

¹³C NMR: Aromatic carbons will resonate in the range of 110-150 ppm. The carbonyl carbon of the carboxylic acid will be further downfield (around 170 ppm), and the methylenedioxy carbon will be around 100 ppm.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1680 cm⁻¹[12].

-

C-O stretch (methylenedioxy): Bands in the fingerprint region.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 258.25. In negative ion mode, the [M-H]⁻ ion would be at m/z 256.25.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. Obtaining suitable crystals can be achieved through slow evaporation of a saturated solution in an appropriate solvent[13][14].

Conclusion

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, along with robust methodologies for its synthesis and characterization. While direct experimental data for this specific compound is limited, the information compiled herein, based on established chemical principles and data from analogous structures, offers a valuable resource for researchers. The provided protocols and analytical methods are designed to be readily applicable in a laboratory setting, facilitating further investigation into the potential applications of this interesting molecule.

References

-

HPLC Methods for analysis of 2-Aminobenzoic acid. HELIX Chromatography. (URL: [Link])

-

HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. (URL: [Link])

-

Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. (URL: [Link])

- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (URL: )

-

pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. (URL: [Link])

-

Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. (URL: [Link])

-

Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. ResearchGate. (URL: [Link])

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (URL: [Link])

-

Benzoic acid. Sciencemadness Wiki. (URL: [Link])

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

The solubility of benzoic acid in seven solvents. ResearchGate. (URL: [Link])

- Method for preparing 3-amino-2-methyl benzoic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid | 1261906-95-9 [sigmaaldrich.com]

- 3. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 9. helixchrom.com [helixchrom.com]

- 10. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 11. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid: A Research Chemical with Latent Potential

This document provides a comprehensive technical overview of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (CAS Number: 1261906-95-9), a research chemical situated at the intersection of several key pharmacophores. For the intended audience of researchers, scientists, and drug development professionals, this guide will delve into its chemical properties, a plausible synthetic route, and the biological rationale that makes this molecule a compelling subject for further investigation. Given the limited publicly available data on this specific compound, this guide will leverage established principles of medicinal chemistry and data from structurally related molecules to illuminate its potential.

Chemical Identity and Physicochemical Properties

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, also known by its synonym 3-amino-5-(1,3-benzodioxol-5-yl)benzoic acid, is a substituted aromatic carboxylic acid. Its structure features a benzoic acid core with an amine group and a 3,4-methylenedioxyphenyl (also known as piperonyl) group at the 3- and 5-positions, respectively. This unique arrangement of functional groups suggests a potential for diverse biological activities.

| Property | Value | Source |

| CAS Number | 1261906-95-9 | [1][2] |

| Molecular Formula | C₁₄H₁₁NO₄ | [1][2] |

| Molecular Weight | 257.25 g/mol | [1][2] |

| Appearance | (Predicted) Off-white to light brown solid | - |

| Solubility | (Predicted) Soluble in DMSO, DMF, and methanol | - |

| Purity | Typically available at ≥95% | [3] |

Proposed Synthetic Pathway: A Suzuki-Miyaura Cross-Coupling Approach

The proposed synthesis involves the coupling of two commercially available starting materials: 3-amino-5-bromobenzoic acid and 3,4-methylenedioxyphenylboronic acid.

Caption: Proposed Suzuki-Miyaura reaction for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a general guideline based on standard Suzuki-Miyaura coupling conditions and should be optimized for specific laboratory settings.

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-amino-5-bromobenzoic acid (1.0 eq.), 3,4-methylenedioxyphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (3.0 eq.).

-

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

Solvent and Catalyst Addition: A degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), is added. This is followed by the addition of a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Reaction Conditions: The reaction mixture is heated to a temperature of 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The aqueous residue is diluted with water and acidified (e.g., with 1M HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

Biological Rationale and Potential Significance

The therapeutic potential of this molecule can be inferred from its constituent chemical motifs: the aminobenzoic acid scaffold and the methylenedioxyphenyl group.

Caption: Key structural motifs and their potential biological implications.

The Aminobenzoic Acid Scaffold

Aminobenzoic acids are prevalent in medicinal chemistry. Para-aminobenzoic acid (PABA) is a well-known building block for drugs with a wide range of applications, from antimicrobials to UV protectants.[8][9] Derivatives of aminobenzoic acid have demonstrated significant antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties.[10][11] The substitution pattern on the aromatic ring plays a crucial role in determining the specific biological activity.

The Methylenedioxyphenyl Group

The methylenedioxyphenyl group is a feature of many natural products, including piperine from black pepper, and is also found in several synthetic drugs.[10][12][13] This group can have a profound impact on the pharmacological profile of a molecule.

-

Metabolic Modulation: One of the most significant properties of the methylenedioxyphenyl group is its ability to inhibit cytochrome P450 (CYP) enzymes.[10][14][15][16] This inhibition can reduce the metabolism of co-administered drugs, thereby increasing their bioavailability and duration of action. This property is exploited in pesticide formulations where piperonyl butoxide acts as a synergist.[16] In drug design, this can be a double-edged sword, potentially leading to drug-drug interactions but also offering a strategy to enhance the efficacy of rapidly metabolized compounds.

-

Inherent Biological Activity: The methylenedioxyphenyl moiety itself is associated with a range of biological activities, including antioxidant, antibacterial, and anti-inflammatory effects.[1][14]

Potential Research Applications and Future Directions

Given the lack of specific data, 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid represents a greenfield for research. Based on the analysis of its structural components, several avenues of investigation are warranted.

-

Anticancer Drug Discovery: Many benzoic acid derivatives have been investigated as anticancer agents.[13] The presence of the methylenedioxyphenyl group, found in some compounds with cytotoxic activity, makes this molecule a candidate for screening against various cancer cell lines.

-

Antimicrobial Research: The aminobenzoic acid scaffold is a known pharmacophore in antimicrobial agents.[9][10] This compound could be tested for its efficacy against a panel of bacterial and fungal strains.

-

Enzyme Inhibition Studies: A primary area of interest would be to quantify its inhibitory activity against various cytochrome P450 isoforms. This would establish its potential as a metabolic modulator.

Hypothetical Screening Cascade

A logical first step in characterizing the biological activity of this compound would be to employ a tiered screening approach.

Caption: A hypothetical workflow for the preliminary biological screening of the title compound.

Conclusion

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a structurally intriguing research chemical that remains largely unexplored. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. The combination of the biologically active aminobenzoic acid scaffold with the metabolism-modulating methylenedioxyphenyl group provides a strong rationale for its investigation as a potential therapeutic agent or a tool for chemical biology. Future research focused on its synthesis, purification, and systematic biological screening is necessary to unlock the full potential of this promising molecule.

References

Click to expand

-

Flanagan, S. D. (2013). Methylenedioxyphenyl. CureFFI.org. [Link]

-

Kumar, P. S., Dhanaraj, P., Obadiah, A., & Vasanthkumar, S. (2021). Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. ResearchGate. [Link]

-

Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

-

Yamamoto, H., et al. (2023). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. Applied and Environmental Microbiology, 89(11), e0094923. [Link]

-

ResearchGate. (2025). New Biological Properties of p-Aminobenzoic Acid. ResearchGate. [Link]

-

Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

-

Murray, M. (2012). Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. Drug Metabolism Reviews, 44(4), 382-395. [Link]

-

ResearchGate. (2025). Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. ResearchGate. [Link]

-

ResearchGate. (n.d.). Representative methylenedioxyphenyl-containing phytochemicals (broken.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Examples of methylenedioxyphenyl-containing phytochemicals-the broken.... ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). 1261906-95-9| Chemical Name : 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. Pharmaffiliates. [Link]

-

Khan, I., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(11), 1546. [Link]

-

Nayyar, A., & Malpathak, N. (2015). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 20(8), 14838-14869. [Link]

-

Peng, W. J., Han, X. W., & Yu, B. (2005). Synthesis of C-Aryl-flavonoid Derivatives via Suzuki-Miyaura Coupling Reaction. Scilit. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]

-

Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7658-7706. [Link]

Sources

- 1. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis ofC‐Aryl‐flavonoid Derivatives via Suzuki‐Miyaura Coupling Reaction† | Scilit [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylenedioxyphenyl [cureffi.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Methylenedioxy - Wikipedia [en.wikipedia.org]

- 14. Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Introduction

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (Molecular Formula: C₁₄H₁₁NO₄, Molecular Weight: 257.25 g/mol ) is a complex organic molecule incorporating two key pharmacologically relevant scaffolds: a substituted aminobenzoic acid and a methylenedioxyphenyl ring system.[1][2][3] The precise characterization of such molecules is fundamental in drug discovery and development, ensuring purity, confirming identity, and elucidating structure-activity relationships. This guide provides an in-depth technical overview of the expected spectral data for this compound, offering field-proven insights into the methodologies and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete experimental dataset for this specific molecule is not publicly available, this guide will synthesize data from analogous structures to present a robust, predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. For 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, we anticipate signals in the aromatic, methylenedioxy, and amine/acid regions.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~12.5 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding.[4] |

| ~7.2 - 7.5 | Multiplet | 3H | Aromatic (Benzoic Acid Ring) | The protons on the aminobenzoic acid ring will appear in the aromatic region, with their specific shifts and coupling patterns determined by the substitution. |

| ~6.9 - 7.1 | Multiplet | 3H | Aromatic (Methylenedioxyphenyl Ring) | The protons on the methylenedioxyphenyl ring will also be in the aromatic region, influenced by the electron-donating nature of the dioxole group. |

| ~6.0 | Singlet | 2H | -O-CH₂-O- | The two protons of the methylenedioxy bridge are equivalent and appear as a characteristic singlet.[5] |

| ~5.3 | Singlet (broad) | 2H | -NH₂ | The amine protons often appear as a broad singlet and can exchange with deuterium in solvents like D₂O.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, offering direct insight into the carbon framework.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Predicted δ (ppm) | Carbon Assignment | Rationale & Causality |

| ~168 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears at a high chemical shift.[6] |

| ~148-150 | C-O (Methylenedioxyphenyl) | The two carbons of the methylenedioxyphenyl ring attached to oxygen are highly deshielded. |

| ~145 | C-NH₂ (Aminobenzoic Acid) | The carbon attached to the amino group is deshielded. |

| ~110-135 | Aromatic Carbons | The remaining aromatic carbons will appear in this range, with their specific shifts influenced by their position relative to the substituents.[7] |

| ~101 | -O-CH₂-O- | The carbon of the methylenedioxy bridge has a characteristic chemical shift.[5] |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like those in carboxylic acids and amines.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Typical parameters: 1024 or more scans, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

NMR Acquisition Workflow

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid will be dominated by absorptions from the carboxylic acid, amino, and aromatic functionalities.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) | The two N-H bonds of the primary amine will give rise to two distinct stretching bands in this region.[8] |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid (-COOH) | The O-H stretch of the carboxylic acid is typically very broad due to extensive hydrogen bonding. |

| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) | The carbonyl stretch of an aromatic carboxylic acid is a strong, sharp absorption. |

| 1550-1650 | N-H Bend & C=C Stretch | Amine & Aromatic Ring | The bending vibration of the N-H bonds and the stretching vibrations of the aromatic C=C bonds appear in this region. |

| ~1250 & ~1040 | C-O Stretch | Methylenedioxy & Carboxylic Acid | Asymmetric and symmetric C-O-C stretching of the methylenedioxy group and the C-O stretch of the carboxylic acid are expected here. |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling method for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectroscopy Workflow

Caption: Standard workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

ESI is a soft ionization technique well-suited for polar molecules like the target compound.

-

Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, is expected as the base peak or a prominent ion at an m/z of 258.26.

-

Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, is expected at an m/z of 256.24.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the molecular ion will induce fragmentation, providing clues to the molecule's structure.

-

[M+H]⁺ Fragmentation:

-

Loss of H₂O (18 Da): A common loss from the carboxylic acid group, leading to a fragment at m/z 240.25.

-

Loss of CO (28 Da): Subsequent loss of carbon monoxide from the acylium ion is a characteristic fragmentation of benzoic acids, resulting in a fragment at m/z 212.25.[9]

-

-

[M-H]⁻ Fragmentation:

-

Loss of CO₂ (44 Da): Decarboxylation is a dominant fragmentation pathway for deprotonated carboxylic acids, yielding a major fragment at m/z 212.24.[10]

-

Table 4: Predicted Key Mass Spectrometry Ions

| Ionization Mode | m/z (predicted) | Ion Identity |

| ESI+ | 258.26 | [M+H]⁺ |

| ESI+ | 240.25 | [M+H - H₂O]⁺ |

| ESI+ | 212.25 | [M+H - H₂O - CO]⁺ |

| ESI- | 256.24 | [M-H]⁻ |

| ESI- | 212.24 | [M-H - CO₂]⁻ |

Experimental Protocol for LC-MS

Liquid chromatography coupled with mass spectrometry (LC-MS) is the standard method for analyzing such compounds.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography:

-

Use a reversed-phase C18 column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode detection.

-

-

Mass Spectrometry:

-

Analyze the column effluent with an ESI-MS system.

-

Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

-

Perform MS/MS experiments by selecting the [M+H]⁺ and [M-H]⁻ ions for collision-induced dissociation (CID).

-

LC-MS Analysis Workflow

Caption: A typical workflow for LC-MS/MS analysis.

Conclusion

The structural elucidation of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid relies on a synergistic application of NMR, IR, and Mass Spectrometry. By understanding the predicted spectral data and employing robust, self-validating experimental protocols, researchers can confidently confirm the identity and purity of this compound. The causality-driven interpretation of the spectral features, grounded in the known behavior of its constituent chemical moieties, provides a powerful framework for the characterization of this and related molecules in the field of drug development.

References

-

Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid? Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). An intriguing “reversible reaction” in the fragmentation of deprotonated dicamba and benzoic acid in a Q‐orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

-

Oxford Academic. (1965). Infrared Absorption Spectra of Aminobenzoic Acid Coordination Compounds. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Methylenedioxyphenyl-2-propanone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-(Methylenedioxy)-phenylbutanone-1. Retrieved from [Link]

Sources

- 1. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid: Synthesis, Characterization, and Potential Applications

Introduction

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a unique biphenyl derivative featuring a trifunctionalized aromatic core. The presence of an amino group, a carboxylic acid, and a methylenedioxyphenyl moiety on a central benzoic acid scaffold suggests a rich chemical landscape for derivatization and a high potential for biological activity. This guide provides a comprehensive technical overview of this molecule, tailored for researchers, scientists, and professionals in drug development. We will delve into a proposed synthetic pathway, detailed characterization methodologies, and an exploration of its potential pharmacological significance, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

The core of the target molecule is a 3,5-disubstituted benzoic acid. The biphenyl linkage introduces a degree of rotational freedom, while the functional groups dictate its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₁NO₄ | |

| Molecular Weight | 257.25 g/mol | |

| CAS Number | 1261906-95-9 | |

| Synonym | 3-amino-5-(1,3-benzodioxol-5-yl)benzoic acid |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial"]; edge [color="#202124"];// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; N1 [label="N"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"];

// Benzoic acid ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Carboxylic acid group C1 -- C7 [len=1.5]; C7 -- O1 [label="", style=double, len=1.5]; C7 -- O2 [len=1.5]; O2 -- H1[len=1.0];

// Amino group C3 -- N1 [len=1.5]; N1 -- H2[len=1.0]; N1 -- H3[len=1.0];

// Biphenyl linkage C5 -- C8 [len=1.5];

// Methylenedioxyphenyl ring C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C8 [len=1.5];

// Methylenedioxy group C11 -- O3 [len=1.5]; O3 -- C14 [len=1.5]; C14 -- O4 [len=1.5]; O4 -- C12 [len=1.5];

Figure 2: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Two-Step Synthesis

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acid

The palladium-catalyzed Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds. [1][2][3]In this step, 3-bromo-5-nitrobenzoic acid is coupled with 3,4-methylenedioxyphenylboronic acid.

Materials and Equipment:

-

3-Bromo-5-nitrobenzoic acid

-

3,4-Methylenedioxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add 3-bromo-5-nitrobenzoic acid (1.0 eq.), 3,4-methylenedioxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-catalyst or generated in situ from Pd(OAc)₂ (0.05 eq.) and PPh₃ (0.1 eq.).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield crude 3-nitro-5-(3,4-methylenedioxyphenyl)benzoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the Nitro Group to Synthesize 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

The reduction of the nitro group to an amine is a critical step. Several methods are available, including catalytic hydrogenation or the use of reducing metals in acidic media. [4][5][6][7][8]Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method.

Materials and Equipment:

-

3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the 3-nitro-5-(3,4-methylenedioxyphenyl)benzoic acid from Step 1 in methanol or ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization or column chromatography if necessary. The final product should be a stable solid.

Figure 3: Proposed two-step synthesis workflow.

Spectroscopic Characterization

The structural elucidation of the final product relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on the known data of analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group, the carboxylic acid proton, and the methylenedioxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | -COOH |

| ~7.0 - 7.5 | m | 3H | Aromatic protons on the benzoic acid ring |

| ~6.8 - 7.0 | m | 3H | Aromatic protons on the methylenedioxyphenyl ring |

| ~6.0 | s | 2H | -O-CH₂-O- |

| ~5.0 - 6.0 | br s | 2H | -NH₂ |

Note: The exact chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~148 | C-O (methylenedioxyphenyl) |

| ~147 | C-N |

| ~130 - 145 | Aromatic C-C (quaternary) |

| ~108 - 125 | Aromatic C-H |

| ~101 | -O-CH₂-O- |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will confirm the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H stretch (amine) |

| 3300 - 2500 | O-H stretch (carboxylic acid, broad) |

| ~1700 | C=O stretch (carboxylic acid) |

| 1600 - 1450 | C=C stretch (aromatic) |

| ~1250 and ~1040 | C-O stretch (methylenedioxy) |

Mass Spectrometry (Predicted)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 257 | [M]⁺ (Molecular ion) |

| 212 | [M - COOH]⁺ |

| 184 | [M - COOH - CO]⁺ |

| 135 | [C₇H₅O₂]⁺ (methylenedioxyphenyl fragment) |

Potential Biological and Pharmacological Significance

-

Aminobiphenyl Derivatives: The 4-aminobiphenyl scaffold is a known pro-carcinogen, exerting its genotoxic effects after metabolic activation. [9][10][11]This highlights the importance of thorough toxicological evaluation for any novel aminobiphenyl derivative intended for pharmaceutical development. The metabolic activation often involves cytochrome P450 enzymes. [12]

-

Methylenedioxyphenyl Group: Compounds containing the 3,4-methylenedioxyphenyl group are known to interact with cytochrome P450 enzymes, often acting as inhibitors. [13][14][15]This property can lead to significant drug-drug interactions. However, this moiety is also present in a number of approved drugs. [14]The pharmacological effects of compounds containing this group are diverse and include applications in neuropharmacology. [13][16] The combination of these two structural features in 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid makes it a compelling candidate for further investigation. Its potential to interact with key metabolic enzymes and its structural similarity to known bioactive molecules warrant a comprehensive screening for a range of biological activities, including but not limited to anticancer, antimicrobial, and CNS-related effects.

Conclusion

This technical guide provides a detailed framework for the synthesis, characterization, and potential exploration of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. The proposed two-step synthesis utilizing a Suzuki-Miyaura coupling and subsequent nitro group reduction offers a viable and efficient route to this novel compound. The predicted spectroscopic data provides a solid basis for its structural confirmation. While its biological profile remains to be fully elucidated, the presence of the aminobiphenyl and methylenedioxyphenyl moieties suggests a rich pharmacology that merits further investigation by the scientific and drug development communities.

References

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]

-

HMDB0032612 1H NMR Spectrum (1D, 300 MHz, D2O, predicted). Human Metabolome Database. [Link]

-

Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species. (2022). ResearchGate. [Link]

-

Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. (2016). National Institutes of Health. [Link]

-

Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl. (2014). National Institutes of Health. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

-

Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer. (2013). National Institutes of Health. [Link]

-

Pharmacologic investigation of compounds related to 3,4-methylenedioxyamphetamine (MDA). (1986). PubMed. [Link]

-

Mechanisms of 4-aminobiphenyl-induced liver carcinogenesis in the mouse. (2010). University of Toronto. [Link]

-

4-AMINOBIPHENYL. (2012). National Center for Biotechnology Information. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). MDPI. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

-

Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

-

Methylenedioxyphenyl. (2013). CureFFI.org. [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. [Link]

-

1 HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD.... ResearchGate. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

- Method for preparing 3-amino-2-methyl benzoic acid. (2014).

-

Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. (2022). ResearchGate. [Link]

-

3,4-METHYLENEDIOXYPHENYL-2-PROPANONE CAS No. 4676-39-5. Taj API. [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (2019). Beilstein Journal of Organic Chemistry. [Link]

-

Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). National Institutes of Health. [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). National Institutes of Health. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

-

Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2022). ResearchGate. [Link]

-

Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

-

Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. (2002). National Criminal Justice Reference Service. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2024). MDPI. [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2022). National Institutes of Health. [Link]

- Preparation method of 3-amino-4-hydroxybenzoic acid. (2016).

-

A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. [Link]336495204)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. jsynthchem.com [jsynthchem.com]

- 9. Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methylenedioxyphenyl [cureffi.org]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacologic investigation of compounds related to 3,4-methylenedioxyamphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Poly(ADP-ribose) Polymerase (PARP) as a Therapeutic Target for Novel Drug Candidates Derived from 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Abstract

The compound 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a valuable chemical scaffold, serving as a critical starting material for the synthesis of potent therapeutic agents. While not an active pharmaceutical ingredient itself, its structural motifs are integral to the design of inhibitors targeting high-value oncology targets. This technical guide provides an in-depth exploration of Poly(ADP-ribose) Polymerase (PARP), the primary therapeutic target for compounds derived from this benzoic acid scaffold. We will dissect the molecular mechanism of PARP in DNA repair, the principle of synthetic lethality that underpins PARP inhibitor efficacy, and a comprehensive workflow for the preclinical validation of novel drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology research.

Part 1: The Therapeutic Target: Poly(ADP-ribose) Polymerase (PARP)

The Critical Role of PARP in DNA Damage Repair

The integrity of the genome is under constant assault from endogenous metabolic byproducts and exogenous agents, leading to thousands of DNA lesions per cell per day.[1] A sophisticated network of DNA Damage Response (DDR) pathways exists to counteract this damage. Central to this network is the Poly(ADP-ribose) Polymerase (PARP) family of enzymes, with PARP1 being the most abundant and well-studied member.[2][3]

PARP1 functions as a molecular sensor for DNA breaks, particularly single-strand breaks (SSBs).[4][5] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the cleavage of NAD+ into nicotinamide and ADP-ribose.[2][6] It then polymerizes the ADP-ribose units onto itself and other acceptor proteins near the damage site, a process called PARylation.[6][7] This polymer chain acts as a scaffold, recruiting other essential DNA repair proteins, such as XRCC1 and DNA ligase III, to the lesion to execute the repair, primarily through the Base Excision Repair (BER) pathway.[2][8]

The Principle of Synthetic Lethality: The Achilles' Heel of BRCA-Deficient Cancers

The concept of "synthetic lethality" is a cornerstone of modern targeted cancer therapy and the primary rationale for PARP inhibition.[9] It describes a situation where a deficiency in either of two genes individually has no effect on cell viability, but the simultaneous loss of both results in cell death.[10]

Many hereditary breast and ovarian cancers are caused by mutations in the BRCA1 or BRCA2 genes.[4] These genes are critical components of the Homologous Recombination (HR) pathway, which is the primary mechanism for repairing highly toxic DNA double-strand breaks (DSBs).[10] Cells with a BRCA1/2 mutation are deficient in HR and become heavily reliant on other repair pathways, like the PARP1-mediated BER pathway, for survival.[7]

When a PARP inhibitor is introduced into a BRCA-deficient cancer cell, the following cascade occurs:

-

PARP1 is inhibited, preventing the efficient repair of SSBs.[11]

-

During DNA replication, these unrepaired SSBs are converted into more complex and lethal DSBs.[8][10]

-

Because the cell is already deficient in the HR pathway (due to the BRCA mutation), it cannot repair these DSBs.[12]

-

The massive accumulation of irreparable DNA damage triggers apoptosis, leading to the selective death of the cancer cell.[6][12]

Healthy cells, which have a functional HR pathway, are able to repair these DSBs and are therefore much less sensitive to PARP inhibition, providing a therapeutic window.[11] This elegant mechanism, known as PARP trapping, where the inhibitor locks the PARP enzyme onto the DNA, is a powerful strategy for targeting cancer.[12][13]

Step 1: In Vitro Target Engagement & Potency

The first critical step is to confirm direct inhibition of the target enzyme in a cell-free system. This isolates the interaction between the compound and the enzyme from the complexities of a cellular environment.

Experimental Protocol: PARP1 Universal Colorimetric Assay [14] This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a 96-well plate. [14]

-

Plate Preparation: Use a 96-well plate pre-coated with histones.

-

Reagent Preparation:

-

Reconstitute the PARP1 enzyme in PARP Buffer.

-

Prepare a solution of Biotinylated NAD+ and Activated DNA.

-

Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM) and a positive control inhibitor (e.g., Olaparib). Include a vehicle control (DMSO).

-

-

Reaction Setup:

-

Add 25 µL of the test compound dilutions or controls to the appropriate wells.

-

Add 25 µL of the PARP1 enzyme/activated DNA/Biotinylated NAD+ cocktail to all wells to initiate the reaction.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Detection:

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

-

Wash the plate again three times.

-

Add 50 µL of a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops (approx. 15-20 minutes).

-

Stop the reaction by adding 50 µL of 0.2 N HCl.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Data Presentation: Hypothetical IC50 Values for a Compound Series

| Compound ID | Scaffold Modification | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| SC-001 | Parent Scaffold | >10,000 | >10,000 |

| SC-002 | R1 = -CH3 | 850 | 1200 |

| SC-003 | R1 = -F | 15 | 25 |

| SC-004 | R1 = -CN | 2.1 | 5.3 |

| Olaparib | Reference Control | 1.9 | 4.8 |

Table 1: This table illustrates how systematic modifications to the core scaffold can dramatically improve potency. SC-004 emerges as a promising lead candidate based on its high biochemical potency, comparable to the clinical drug Olaparib.

Step 2: Cellular Activity & Mechanism of Action

After confirming biochemical potency, the next step is to determine if the compound can enter cells and inhibit PARP activity in a physiological context. [15]Furthermore, its functional consequence—killing cancer cells via synthetic lethality—must be verified. [16] Experimental Protocol: Cell Viability Assay in BRCA-mutant vs. BRCA-proficient Cells [17] This protocol assesses the selective cytotoxicity of the compound. We use a pair of cell lines that are isogenic (genetically similar) except for their BRCA status.

-

Cell Culture:

-

Culture a BRCA2-deficient cancer cell line (e.g., CAPAN-1 pancreatic cancer) and a BRCA2-proficient cell line (e.g., BxPC-3 pancreatic cancer).

-

Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., SC-004) and a reference drug (Olaparib).

-

Treat the cells with the compounds for 72-96 hours.

-

-

Viability Assessment (using a luminescent ATP assay like CellTiter-Glo®): [18] * Equilibrate the plate and the viability reagent to room temperature.

-

Add a volume of reagent equal to the culture medium volume in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a microplate reader. The signal is directly proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells. [17]5. Analysis:

-

Normalize the luminescence data to the vehicle-treated control wells to determine the percent viability.

-

Plot percent viability against the logarithm of compound concentration to determine the EC50 value (the concentration causing a 50% reduction in cell viability).

-

Calculate the Selectivity Index (SI) = EC50 (BRCA-proficient) / EC50 (BRCA-deficient). A high SI indicates successful synthetic lethality.

-

Data Presentation: Hypothetical Cellular Potency and Selectivity

| Compound ID | EC50 in CAPAN-1 (BRCA2-mut) (nM) | EC50 in BxPC-3 (BRCA2-wt) (nM) | Selectivity Index (SI) |

| SC-004 | 15.2 | >5,000 | >328 |

| Olaparib | 12.8 | >5,000 | >390 |

Table 2: This data demonstrates that SC-004 is highly potent in the BRCA-deficient cell line while having minimal effect on the BRCA-proficient line. The high Selectivity Index validates the synthetic lethal mechanism of action.

Part 4: Future Directions

A compound like SC-004, with potent biochemical and selective cellular activity, would be considered a strong lead candidate. The subsequent stages of drug development would involve:

-

Lead Optimization: Further chemical modifications to improve properties like solubility, metabolic stability, and oral bioavailability.

-

ADME/Tox Profiling: In vitro and in vivo studies to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity of the compound.

-

In Vivo Efficacy Studies: Testing the compound in animal models of BRCA-deficient cancers (e.g., patient-derived xenografts) to confirm its anti-tumor activity.

References

-

Ruf, A., et al. (1998). Structure of the catalytic fragment of poly(ADP-ribose) polymerase from chicken. Proceedings of the National Academy of Sciences. [Link]

-

Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology. [Link]

-

Pilie, P. G., et al. (2019). State-of-the-art strategies for targeting the DNA damage response in cancer. Nature Reviews Clinical Oncology. [Link]

-

Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]

-

Sonnenblick, A., et al. (2015). An update on PARP inhibitors in breast cancer. Expert Opinion on Investigational Drugs. [Link]

-

O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell. [Link]

-

D'Amours, D., et al. (1999). Poly(ADP-ribosyl)ation reactions in the regulation of nuclear functions. Biochemical Journal. [Link]

-

Kaelin, W. G. Jr. (2005). The concept of synthetic lethality in the context of anticancer therapy. Nature Reviews Cancer. [Link]

-

Li, H., et al. (2020). PARP inhibitor resistance: the underlying mechanisms and clinical implications. Molecular Cancer. [Link]

-